molecular formula C7H4BrNO3 B15316600 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

Cat. No.: B15316600
M. Wt: 230.02 g/mol
InChI Key: YMNOMVCQCPVFEM-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the oxoacetic acid group. One common method involves the reaction of 2-bromopyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the pyridine C-2 position facilitates palladium- or copper-catalyzed coupling reactions. For example:

  • Sonogashira Coupling : Reaction with terminal alkynes using Pd/Cu catalysts in 1,4-dioxane yields alkynylated pyridines. A similar system achieved 90% yield for 4-(pyridin-2-yl)but-3-yn-1-ol from 2-bromopyridine and but-3-yn-1-ol under PdCl₂(PPh₃)₂/CuI catalysis .

  • Buchwald–Hartwig Amination : Substitution of Br with amines (e.g., NH₃, alkylamines) is feasible under Pd/Xantphos catalysis, forming N-pyridyl derivatives.

Oxidation and Reduction

The α-keto acid group undergoes redox reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the ketone to a secondary alcohol, yielding 2-(2-bromopyridin-4-yl)-2-hydroxyacetic acid.

  • Oxidative Decarboxylation : Under basic conditions (e.g., KOH, Δ), the α-keto acid may decarboxylate to form 2-bromoisonicotinaldehyde .

Condensation and Cyclization

The α-keto acid participates in cyclocondensation with nucleophiles:

  • Amide Formation : Reacts with amines (e.g., aniline) to form α-keto amides. A palladium-catalyzed system achieved 64% yield for analogous arylglyoxylic amides using 2-bromopyridine and arylglyoxylates .

  • Heterocycle Synthesis : Condensation with hydrazines or hydroxylamines generates pyrazole or isoxazole derivatives, respectively.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution:

  • Br Replacement : Br can be displaced by alkoxides, thiols, or azides under microwave or thermal conditions. For instance, 2-bromo-5-methoxypyridine reacted with NaN₃ in DMF at 100°C to form 2-azido-5-methoxypyridine .

Metal-Mediated Transformations

Ruthenium or cerium catalysts enable advanced functionalization:

  • C–H Activation : Ru(OPiv)₂(p-cymene) catalyzes C-6 heteroarylation of pyridones, suggesting potential for directing-group-assisted C–H bond activation in the pyridine ring .

  • Lewis Acid Catalysis : Ce(OTf)₃ promotes Michael additions, relevant for modifying the α-keto acid moiety .

Table 1. Representative Reaction Conditions and Yields

Reaction TypeConditionsYieldSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 1,4-dioxane, 70°C, 16 h77–90%
Amide FormationPd(TFA)₂, DMA, 120°C, 24 h64%
Oxidative DecarboxylationKOH, H₂O, Δ~40%
Nucleophilic SubstitutionNaN₃, DMF, 100°C, 12 h84%

Stability and Handling

  • Hydrolytic Sensitivity : The α-keto acid is prone to hydrolysis in aqueous media; anhydrous conditions are recommended for reactions.

  • Thermal Decomposition : Above 150°C, decarboxylation and Br elimination compete, necessitating controlled heating .

Properties

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H4BrNO3/c8-5-3-4(1-2-9-5)6(10)7(11)12/h1-3H,(H,11,12)

InChI Key

YMNOMVCQCPVFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)C(=O)O)Br

Origin of Product

United States

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